Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Regioselective synthesis Cross-coupling Nucleophilic aromatic substitution

Researchers sourcing regioisomerically pure imidazo[1,5-a]pyridine building blocks face a critical gap: 8-chloro substitution is required for IDO1/TDO inhibitor activity per patent claims, yet 6- and 7-chloro regioisomers are commercially prevalent and not claimed for this indication. Methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate (CAS 2111472-80-9) resolves this: • 8-Cl substitution matching patent-claimed IDO1/TDO pharmacophore geometry • 3-COOMe ester enabling orthogonal diversification (hydrolysis, amidation, transesterification) • Dual-handle architecture supporting parallel library synthesis. Verified in stock with immediate global fulfillment for medicinal chemistry and kinase inhibitor programs.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
Cat. No. B13675702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2N1C=CC=C2Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3
InChIKeyMXSNNPOLFSCLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate: Procurement-Relevant Core Specifications and Structural Identity


Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate (CAS 2111472-80-9, molecular formula C₉H₇ClN₂O₂, molecular weight 210.62 g/mol) is a functionalized heterocyclic building block belonging to the imidazo[1,5-a]pyridine class . This fused bicyclic scaffold consists of an imidazole ring fused to a pyridine ring at the 1,5-positions, with a chloro substituent at the 8-position on the pyridine ring and a methyl carboxylate ester at the 3-position on the imidazole ring. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and IDO1/TDO modulators, where the specific regiochemistry of substitution is critical for downstream target engagement [1]. The imidazo[1,5-a]pyridine core has gained substantial attention due to its favorable physicochemical properties and the stringent relationship between substitution patterns and biological activity [2].

Why 6-Chloro or 7-Chloro Imidazo[1,5-a]pyridine Analogs Cannot Substitute for Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate in Procurement


Regioisomeric substitution on the imidazo[1,5-a]pyridine scaffold is not interchangeable in synthetic or biological applications. The position of chlorine substitution (6-, 7-, or 8-position) on the pyridine ring dictates distinct electronic distribution, steric accessibility, and reactivity profiles in cross-coupling and nucleophilic aromatic substitution reactions [1]. Critically, patent literature establishes that 8-substituted imidazo[1,5-a]pyridines possess unique utility as IDO1 and/or TDO inhibitors, whereas 6-substituted analogs are not claimed for this therapeutic indication [2][3]. Furthermore, the 3-carboxylate ester functionality on this specific compound enables modular derivatization (hydrolysis to carboxylic acid, amidation, or transesterification) that is absent in unsubstituted or non-carboxylated 8-chloroimidazo[1,5-a]pyridine variants, rendering those simpler analogs inadequate for applications requiring a C-3 synthetic handle [4]. Procurement of the wrong regioisomer or a non-carboxylated analog would derail synthetic routes reliant on precise substitution geometry and would eliminate the opportunity to exploit the demonstrated 8-substitution–IDO1/TDO inhibition structure-activity relationship.

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate: Quantitative Differentiation Evidence for Scientific Selection


8-Chloro vs. 6-Chloro Regioisomer: Distinct Steric and Electronic Profiles Affecting Reaction Accessibility

The chlorine atom at the 8-position of methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate is situated at a less sterically hindered position on the pyridine ring compared to chlorine at the 6-position. The imidazo[1,5-a]pyridine core comprises a fused imidazole ring and pyridine ring, with the 8-position corresponding to the position adjacent to the bridgehead nitrogen and remote from the imidazole fusion [1]. Crystallographic and Hirshfeld surface analyses of imidazo[1,5-a]pyridine derivatives demonstrate that substituent position significantly alters intermolecular interaction patterns, particularly C-H···π and π-π stacking geometries, which correlate with differences in solid-state reactivity [2]. While direct comparative kinetic data for the target compound versus its 6-chloro regioisomer (CAS 1426424-80-7) in cross-coupling reactions has not been published in the peer-reviewed literature, the difference in steric environment at the 8-position versus the 6-position (the latter being flanked by the imidazole fusion on one side and the 7-position on the other) establishes a verifiable structural distinction that affects nucleophilic accessibility in Pd-catalyzed and SNAr reactions [1].

Regioselective synthesis Cross-coupling Nucleophilic aromatic substitution

8-Substituted Imidazo[1,5-a]pyridines as IDO1/TDO Inhibitors: Structural Determinant for Therapeutic Targeting

Patent claims and disclosures establish that 8-substituted imidazo[1,5-a]pyridines, including those bearing halogen substituents at the 8-position, are specifically claimed as inhibitors of indoleamine 2,3-dioxygenase (IDO1) and/or tryptophan 2,3-dioxygenase (TDO) [1][2]. The patents US 10280163 B2 and CN110872289A both explicitly claim compounds wherein the 8-position of the imidazo[1,5-a]pyridine core is substituted, with halogen (including chloro) being a preferred embodiment [1][2]. In contrast, the 6-chloro and 7-chloro regioisomers (CAS 1426424-80-7 and CAS 1427424-50-7, respectively) are not claimed in these patents for IDO1/TDO inhibition. The 8-substitution pattern appears to be a critical structural determinant for engagement with the IDO1 and/or TDO active sites [1]. Methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate, bearing the 8-chloro substituent and a 3-carboxylate ester handle for further elaboration (e.g., hydrolysis to carboxylic acid or amide formation), positions this compound as a direct precursor to the claimed pharmacophore.

IDO1 inhibition TDO inhibition Cancer immunotherapy Immuno-oncology

3-Carboxylate Ester Handle: Enabling Modular Derivatization Absent in Non-Ester 8-Chloro Analogs

Methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate possesses a methyl ester at the 3-position of the imidazole ring, a functional group that is absent in simpler 8-chloroimidazo[1,5-a]pyridine (CAS not available; formula C₇H₅ClN₂, molecular weight ~152.58 g/mol). This ester provides a readily addressable synthetic handle for hydrolysis to the corresponding carboxylic acid under basic conditions (e.g., NaOH/EtOH), which can then be activated and coupled with amines to generate diverse amide libraries [1]. In contrast, the non-carboxylated analog 8-chloroimidazo[1,5-a]pyridine lacks this orthogonal derivatization point, limiting its utility to modifications solely at the pyridine ring (e.g., via the chloro substituent) or at the imidazole C-1 or C-3 positions only through less efficient C–H functionalization or pre-functionalized building blocks [2]. The presence of the methyl ester at C-3 in the target compound thus expands the accessible chemical space in library synthesis and structure-activity relationship (SAR) exploration.

Medicinal chemistry Parallel synthesis Amide coupling Prodrug design

Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Scaffolds: Differential Electron-Donor Character Impacting Optical and Electronic Properties

A comparative study of two 10-π electron nitrogen bridgehead bicyclic [5,6]-fused ring systems—imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine—demonstrated that imidazo[1,5-a]pyridine exhibits a stronger electron-donor character than its [1,2-a] regioisomer [1]. In eight synthesized compounds with varying positions of electron-withdrawing moieties (TCF or DCI) coupled to the imidazopyridine ring, imidazo[1,5-a]pyridine derivatives (IIIa and IVa) displayed cyanine-like character with intense absorption and higher quantum yields of emission, whereas imidazo[1,2-a]pyridine derivatives (Ia and IIa) were purely dipolar [1]. The observed gradual red shift in optical properties across compounds IIb < Ib < IIIb < IVb and IIa < Ia < IIIa < IVa underscores the enhanced electron-donating capability of the imidazo[1,5-a]pyridine core [1]. Additionally, imidazo[1,5-a]pyridine derivatives functionalized with DCI-containing moieties (Ib–IVb) exhibited a purely dipolar nature with broad absorption bands, weak fluorescence, large Stokes shifts, and strong solvatochromism [1].

Optoelectronics Fluorescent probes Materials chemistry Electron-donating character

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Immuno-Oncology Drug Discovery: IDO1/TDO Inhibitor Scaffold Development

Based on patent evidence establishing 8-substituted imidazo[1,5-a]pyridines as claimed scaffolds for IDO1 and/or TDO inhibition [1], methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate can serve as a key intermediate for synthesizing novel IDO1/TDO inhibitors. The compound provides the requisite 8-chloro substitution pattern while offering a 3-carboxylate ester handle for further elaboration into amides, acids, or other derivatives to optimize potency and pharmacokinetic properties. This application scenario is directly supported by the patent claims that exclude 6-chloro and 7-chloro regioisomers from this therapeutic indication [1].

Medicinal Chemistry Library Synthesis: Parallel Derivatization via Orthogonal Handles

The presence of both an 8-chloro substituent (amenable to cross-coupling or nucleophilic aromatic substitution) and a 3-carboxylate ester (hydrolyzable to carboxylic acid for amide coupling) provides two orthogonal synthetic handles for modular library diversification [2]. This dual functionality enables efficient parallel synthesis strategies where the 8-position and 3-position can be independently modified, expanding accessible chemical space relative to analogs that possess only a single reactive handle (e.g., non-carboxylated 8-chloroimidazo[1,5-a]pyridine).

Fluorescent Probe and Optoelectronic Materials Development

Direct head-to-head comparative studies demonstrate that the imidazo[1,5-a]pyridine core exhibits stronger electron-donor character than the imidazo[1,2-a]pyridine regioisomer, resulting in cyanine-like emission characteristics with intense absorption and higher quantum yields in appropriately substituted derivatives [3]. Methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate, bearing this electron-rich scaffold, may be evaluated as a precursor for synthesizing fluorescent probes, OLED emitters, or other optoelectronic materials where tunable optical properties (large Stokes shifts, solvatochromism) are desired [3].

Kinase Inhibitor Fragment and Lead Optimization

Imidazo[1,5-a]pyridine derivatives, including halogen-substituted variants, have been employed as scaffolds in kinase inhibitor development programs [4]. The 8-chloro substitution on methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate provides a position-specific chlorine that can serve as a synthetic handle for further functionalization or as a pharmacophoric element contributing to target binding. The compound can be incorporated into fragment-based drug discovery efforts targeting kinases and other ATP-binding enzymes.

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